4'-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride
Overview
Description
4'-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride (MPBP) is a synthetic compound that has attracted attention in forensic and analytical chemistry due to its structural similarity to known psychoactive substances. The compound's molecular structure and properties have been investigated to understand its potential effects and to aid in its identification in legal cases.
Synthesis Analysis
The synthesis of MPBP and its homologs involves complex organic chemistry techniques. A study presented the nuclear magnetic resonance (NMR) spectroscopic and mass spectroscopic data of MPBP, highlighting the role of product ion spectroscopy of the immonium ion formed after electron ionization in structure elucidation (Westphal et al., 2007).
Molecular Structure Analysis
The molecular structure of MPBP was determined through advanced spectroscopic methods. The study by Westphal et al. (2007) utilized 1H and 13C NMR to elucidate the aliphatic part of MPBP, demonstrating the power of spectroscopy in distinguishing between isobaric structures of the alkyl-amino moiety.
Chemical Reactions and Properties
The chemical reactivity of MPBP includes metabolic transformations, as investigated in studies focusing on its metabolites. Peters et al. (2005) identified various metabolites of MPBP in rat urine, suggesting oxidation of the 4'-methyl group to the corresponding alcohol and further oxidation to the respective carboxy compound as primary metabolic steps (Peters et al., 2005).
Scientific Research Applications
Structural Analysis and Identification
- Mass Spectral and NMR Spectral Data : 4'-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride (MPBP) has been analyzed using nuclear magnetic resonance (NMR) and mass spectroscopy for structural elucidation. This includes detailing the aliphatic part of MPBP and distinguishing between isobaric structures of the alkyl-amino moiety (Westphal et al., 2007).
Metabolic Pathways and Enzyme Interaction
- Metabolism in Rat Urine : A study aimed to identify the metabolites of MPBP in rat urine using gas chromatography-mass spectrometry (GC-MS), suggesting various metabolic steps including oxidation and hydroxylation (Peters et al., 2005).
- Biotechnological Synthesis of Drug Metabolites : Human cytochrome P450 enzymes have been used for the biotechnological synthesis of MPBP metabolites, illustrating the potential for drug metabolism studies and pharmaceutical applications (Peters et al., 2007).
- Cytochrome P450 Enzyme Interaction : Research indicates that CYP2D6, CYP2C19, and CYP1A2 enzymes are involved in the metabolism of MPBP, highlighting the drug's interaction with human hepatic enzymes (Peters et al., 2008).
Application in Material Science
- Antifungal Activity : Certain derivatives of 4-methyl-alpha-pyrrolidinobutyrophenone have shown effective antifungal activity, suggesting their potential use in agricultural and pharmaceutical applications (Chattapadhyay & Dureja, 2006).
Molecular Characterization
- Spectroscopic Studies for Derivatization : The compound has been identified and characterized through spectroscopic studies, aiding in the development of new analytical methods for similar compounds (Nycz et al., 2016).
Biosynthesis Studies
- Biosynthesis in Microbial Systems : Studies on biosynthesis of related compounds in microbial systems like Escherichia coli provide insights into the potential for biotechnological applications (Zhou et al., 2016).
Toxicological and Pharmacological Research
- Toxicokinetic Studies : Research into the toxicokinetics of related synthetic cathinones can inform the understanding of MPBP's behavior in biological systems and its potential impacts on health (Wagmann et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-(4-methylphenyl)-2-pyrrolidin-1-ylbutan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO.ClH/c1-3-14(16-10-4-5-11-16)15(17)13-8-6-12(2)7-9-13;/h6-9,14H,3-5,10-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZQAHAZFKZPTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=C(C=C1)C)N2CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858089 | |
Record name | 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)butan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride | |
CAS RN |
1214-15-9 | |
Record name | 4'-Methyl-alpha-pyrrolidinobutiophenone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)butan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-METHYL-.ALPHA.-PYRROLIDINOBUTIOPHENONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV19U4TEY0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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